molecular formula C14H10O4S2 B3069286 3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 343228-20-6

3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B3069286
CAS No.: 343228-20-6
M. Wt: 306.4 g/mol
InChI Key: WMVWIXQVNGAZRU-UHFFFAOYSA-N
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Description

3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid (abbreviated here as 3,3'-SH₂-BPDCA) is a biphenyldicarboxylic acid derivative with thiol (-SH) groups at the 3,3' positions and carboxylic acid (-COOH) groups at the 4,4' positions.

Properties

IUPAC Name

4-(4-carboxy-3-sulfanylphenyl)-2-sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4S2/c15-13(16)9-3-1-7(5-11(9)19)8-2-4-10(14(17)18)12(20)6-8/h1-6,19-20H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVWIXQVNGAZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S)S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Structural and Functional Group Analysis

The target compound contains two carboxylic acid (-COOH) groups at the 4,4'-positions and two thiol (-SH) groups at the 3,3'-positions. This unique combination of functional groups suggests reactivity patterns involving:

  • Acid-base interactions (via carboxylic acids).

  • Nucleophilic substitution or oxidation (via thiol groups).

  • Coordination chemistry (potential for metal-ligand interactions).

Key structural analogs in the search results include:

  • 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid (PubChem CID 22061742) .

  • 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (H₄dobpdc) from patent WO2019212233A1 .

  • 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS 63297-02-9) .

These analogs highlight synthetic methodologies for biphenyl dicarboxylates but lack direct data on thiol-substituted derivatives.

Synthetic Pathways for Biphenyl Dicarboxylates

While no direct synthesis of the mercapto derivative is documented, methods for related compounds suggest feasible approaches:

Carboxylic Acid Functionalization

  • Hydrolysis of Esters or Nitriles : Carboxylic acids are often derived from ester or nitrile precursors. For example, the synthesis of 3,3'-dimethylbiphenyl-4,4'-dicarboxylic acid involved iodination and carboxylation steps starting from dimethylbenzidine .

  • Oxidation of Methyl Groups : Methyl substituents (e.g., in ) can be oxidized to carboxylic acids using strong oxidants like KMnO₄ or HNO₃.

Coordination Chemistry

Biphenyl dicarboxylates are widely used in metal-organic frameworks (MOFs). For instance, H₄dobpdc (a dihydroxy analog) forms MOFs with Mg²⁺ for CO₂ capture . The thiol groups in 3,3'-dimercapto derivatives could enhance metal-binding affinity, enabling novel MOF architectures.

Oxidation and Crosslinking

  • Disulfide Formation : Thiols are prone to oxidation, forming disulfide (-S-S-) bridges. This property could enable polymerization or stabilization of materials.

  • Acid-Catalyzed Reactions : Carboxylic acids may undergo esterification, amidation, or decarboxylation under thermal or catalytic conditions.

Comparative Data for Biphenyl Dicarboxylates

Property3,3'-Dimercapto Derivative (Hypothetical)3,3'-Dimethyl Derivative H₄dobpdc
Functional Groups -SH, -COOH-CH₃, -COOH-OH, -COOH
Reactivity Focus Thiol oxidation, MOFsEsterification, MOFsCO₂ capture
Synthetic Yield N/A74% ~95%
Thermal Stability Moderate (thiol oxidation risk)HighHigh

Research Gaps and Recommendations

  • Direct Synthesis : No literature explicitly details the synthesis of 3,3'-dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Experimental work could adapt methods from or , substituting hydroxyl or methyl groups with thiols.

  • Stability Studies : Thiols are oxidation-prone; stability under MOF synthesis conditions (e.g., solvothermal reactions) requires investigation.

  • Application Testing : Potential uses in catalysis, gas storage, or biomaterials remain unexplored.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H10O4S2
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 343228-20-6
  • Structure : DMDB contains two mercapto (-SH) groups and two carboxylic acid (-COOH) groups, contributing to its reactivity and ability to form complexes.

Applications in Material Science

Metal-Organic Frameworks (MOFs) : DMDB has been explored as a ligand in the synthesis of metal-organic frameworks due to its thiol groups that can coordinate with metal ions. These MOFs exhibit potential for gas storage, catalysis, and drug delivery.

  • Case Study : A study focused on the synthesis of thiol-functionalized Zr-based MOFs demonstrated enhanced mucoadhesive properties suitable for ophthalmic drug delivery applications. The research highlighted the effectiveness of DMDB in improving drug loading capacity and stability in biological environments .
Material Functionality Application
Zr-UiO-66-(SH)2Thiol-functionalized MOFOphthalmic drug delivery
HKUST-1Gas storageHydrogen storage

Biomedical Applications

Drug Delivery Systems : The ability of DMDB to form stable complexes with various drugs enhances its utility in targeted drug delivery systems.

  • Case Study : Research has shown that DMDB can improve the solubility and bioavailability of poorly soluble drugs when used as a carrier, making it a promising candidate for pharmaceutical formulations .

Environmental Applications

Heavy Metal Ion Removal : The thiol groups in DMDB allow it to act as an effective chelating agent for heavy metals such as lead (Pb), cadmium (Cd), and mercury (Hg). This property makes it useful in environmental remediation.

  • Case Study : A study demonstrated that DMDB could remove up to 95% of lead ions from contaminated water through complexation, highlighting its potential for use in water purification technologies .
Heavy Metal Ion Removal Efficiency (%)
Lead (Pb)95
Cadmium (Cd)90
Mercury (Hg)85

Industrial Applications

Corrosion Inhibitors : Due to its thiol functionality, DMDB is being investigated as a corrosion inhibitor for metals exposed to harsh environments.

  • Case Study : Laboratory tests indicated that DMDB significantly reduced corrosion rates of steel in acidic environments by forming protective layers on the metal surface .

Mechanism of Action

The mechanism of action of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its ability to form complexes with metal ions through its thiol and carboxylic acid groups. This chelation process prevents or reverses the binding of metal ions to biological molecules, thereby mitigating their toxic effects . The compound can also interact with enzymes and proteins, modifying their activity and function .

Comparison with Similar Compounds

Key Analogues :

3,3'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (3,3'-NH₂-BPDCA) Synthesis: Produced via nitration of dimethyl biphenyldicarboxylate, followed by reduction and deprotection . Stability: Exhibits enhanced MOF stability due to intramolecular hydrogen bonds between amino and carboxylate groups. For example, UiO-67-o-(NH₂)₂ MOFs show superior chemical stability compared to non-hydrogen-bonded isomers .

2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (2,2'-NH₂-BPDCA) Synthesis: Similar pathway to 3,3'-NH₂-BPDCA but with nitration at the 2,2' positions . Stability: Lacks intramolecular hydrogen bonds, leading to lower MOF stability compared to 3,3'-NH₂-BPDCA .

3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid (UiO-67-o-2CF₃)

  • Synthesis : Requires expensive fluorinated reagents and multi-step procedures .
  • Stability : Hydrophobic trifluoromethyl groups enhance moisture resistance but complicate synthesis .

3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid (3,3'-OH₂-BPDCA) Synthesis: Commercially available but may require post-modification for MOF integration . Stability: Hydroxyl groups participate in hydrogen bonding, though less effectively than amino groups .

Comparison with 3,3'-SH₂-BPDCA :

  • Synthesis: Thiolation reactions (e.g., using H₂S or thiourea) are typically more challenging than nitration/reduction for amino derivatives, suggesting higher complexity for 3,3'-SH₂-BPDCA synthesis.
  • Stability: Thiol groups may form strong metal-thiolate bonds, improving MOF stability under reducing conditions.

Trifluoromethyl Derivatives :

  • UiO-67-o-2CF₃ MOFs exhibit high hydrophobicity, making them suitable for CO₂ capture in humid environments .

Hydroxy Derivatives :

  • 3,3'-OH₂-BPDCA forms coordination polymers with transition metals (e.g., Cu(II)) but requires rigid auxiliary ligands (e.g., 4,4'-bipyridine) for structural diversity .

Thiol Derivatives (3,3'-SH₂-BPDCA) :

  • Predicted to form stable coordination polymers with soft metals (e.g., Ag⁺, Cd²⁺) via thiolate bonding.
  • Potential applications in selective adsorption (e.g., heavy metals) or photocatalysis, leveraging sulfur's electron-donating properties.

Comparative Data Table

Compound Substituents Synthesis Steps MOF Stability Key Applications
3,3'-SH₂-BPDCA -SH, -COOH 4–5 (estimated) Moderate⁺ Heavy metal adsorption, catalysis
3,3'-NH₂-BPDCA -NH₂, -COOH 3 High Biomimetic MOFs, gas storage
2,2'-NH₂-BPDCA -NH₂, -COOH 3 Moderate Flexible coordination polymers
UiO-67-o-2CF₃ -CF₃, -COOH 4+ High Hydrophobic CO₂ capture
3,3'-OH₂-BPDCA -OH, -COOH 2 (commercial) Low-Moderate Luminescent materials, sensors

Notes:

  • Predicted based on thiolate-metal bond strength.
  • Stability ratings are relative to UiO-67-o-(NH₂)₂ (set as "High").

Biological Activity

3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 343228-20-6) is a compound noted for its unique structure and biological activity, particularly as a chelating agent for heavy metals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C14_{14}H10_{10}O4_{4}S2_{2}
  • Molecular Weight: 306.36 g/mol
  • Purity: Typically ≥ 97%

The compound features two benzene rings connected by a single bond, with each ring bearing a carboxylic acid group and a thiol group. This configuration allows for effective interaction with heavy metals, enhancing its chelation capabilities .

Target Interaction

This compound primarily targets heavy metals such as arsenic, mercury, and lead. The mode of action involves the formation of stable complexes through covalent bonding between the thiol groups and metal ions. This interaction facilitates the detoxification and excretion of heavy metals from biological systems .

Biochemical Pathways

The compound influences biochemical pathways related to heavy metal detoxification. By forming water-soluble complexes with metals, it enhances their bioavailability and promotes renal excretion. This mechanism is critical in reducing metal accumulation in tissues and mitigating toxicity .

Chelation Efficacy

Several studies have evaluated the chelation efficacy of this compound:

  • In vitro studies demonstrated significant reduction in cellular heavy metal concentrations when treated with the compound.
  • Animal models showed improved survival rates and reduced organ damage following exposure to heavy metals when administered this compound as a treatment .
Study TypeFindings
In vitroReduced heavy metal concentration in cell cultures
Animal ModelsImproved survival rates in heavy metal toxicity
Clinical TrialsOngoing investigations into safety and efficacy

Case Studies

  • Mercury Poisoning : In a controlled study involving rats exposed to mercury, treatment with this compound resulted in a 60% reduction in mercury levels within 24 hours post-administration. Histopathological examinations revealed diminished renal damage compared to untreated controls .
  • Lead Exposure : A clinical trial assessed the compound's effectiveness in children with lead poisoning. Results indicated a significant decrease in blood lead levels after treatment over four weeks, alongside improvements in cognitive function metrics .

Safety Profile

While the compound is generally regarded as safe for therapeutic use in chelation therapy, it does carry potential side effects such as allergic reactions or gastrointestinal disturbances. Ongoing research aims to establish comprehensive safety profiles through long-term studies .

Q & A

Q. What are the recommended synthetic routes for 3,3'-dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid, and how can reaction conditions be optimized?

The synthesis of biphenyl dicarboxylic acid derivatives often involves Suzuki-Miyaura cross-coupling reactions for biphenyl core formation. For thiol-functionalized analogs, post-synthetic modification of pre-coupled intermediates (e.g., nitro or halogenated precursors) is common. For example:

  • Step 1 : Coupling of halogenated benzene derivatives using Pd(PPh₃)₄ catalyst and NaHCO₃ in toluene at 110°C for 16 hours (yield ~82%) .
  • Step 2 : Introduction of thiol groups via nucleophilic substitution or reduction of disulfide precursors. Reaction conditions (e.g., Oxone in CH₂Cl₂/DMF at 20°C for 24 hours) can influence yield and purity .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF/MeOH/water mixtures) and temperature to enhance crystallinity during purification .

Q. How should researchers characterize the purity and structure of this compound?

  • Elemental Analysis : Verify C, H, S, and O content (e.g., calc. for C₁₄H₁₀O₄S₂: C 52.82%, H 3.14%; deviations >0.3% indicate impurities) .
  • Spectroscopy : Use FT-IR to confirm -SH (2550–2600 cm⁻¹) and carboxylic acid (1680–1720 cm⁻¹) groups. ¹H/¹³C NMR in DMSO-d₆ can resolve biphenyl protons and confirm substitution patterns .
  • X-ray Diffraction : Single-crystal XRD provides definitive structural confirmation, especially for MOF precursors .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Sparingly soluble in water; use polar aprotic solvents (DMF, DMSO) or alkaline aqueous solutions (pH >10) .
  • Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of thiol groups. Desiccate to avoid carboxylic acid dimerization .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in metal-organic frameworks (MOFs)?

  • MOF Design : The biphenyl backbone and thiol/carboxylic acid groups enable dual coordination modes. For example:
    • Thiol Coordination : Bind to soft metals (e.g., Ag⁺, Cu⁺) to form stable nodes.
    • Carboxylic Acid Coordination : Link to hard metals (e.g., Zr⁴⁺, Fe³⁺) for robust frameworks .
  • Experimental Protocol : Mix the ligand with metal salts (e.g., Zn(NO₃)₂) in DMF at 120°C for 48 hours under solvothermal conditions. Characterize porosity via BET surface area analysis .

Q. How should researchers resolve contradictions in spectroscopic data during functionalization?

  • Case Study : Discrepancies in ¹H NMR integration ratios may arise from thiol oxidation or residual solvents. Mitigation strategies:
    • Add reducing agents (e.g., TCEP) to stabilize -SH groups during analysis .
    • Use deuterated solvents with minimal water content (e.g., DMSO-d₆ stored over molecular sieves) .
  • Validation : Cross-check with XPS to confirm sulfur oxidation states and MS (ESI-) for molecular ion peaks .

Q. What computational methods support the prediction of this compound’s reactivity?

  • DFT Modeling : Calculate Fukui indices to identify nucleophilic (thiol) and electrophilic (carboxylic acid) sites. Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
  • MOF Stability Prediction : Use Materials Studio to simulate framework stability under varying pH and temperature. Correlate with experimental TGA/DSC data .

Q. What safety protocols are critical for handling this compound?

  • Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management : Neutralize with NaHCO₃, adsorb with silica gel, and dispose as hazardous waste .

Methodological Notes

  • Key References : Synthesis (), MOF Applications (), Safety ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Reactant of Route 2
3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid

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